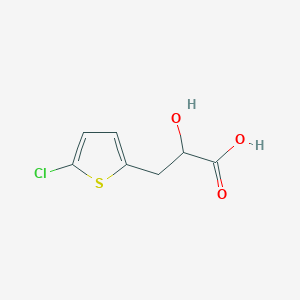
3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid is a chemical compound with the molecular formula C7H7ClO3S. This compound features a thiophene ring substituted with a chlorine atom at the 5-position and a hydroxypropanoic acid moiety at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid, can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the iodocyclization of 1-mercapto-3-yn-2-ols derivatives using molecular iodine in the presence of sodium bicarbonate at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often involves catalytic processes using nickel or palladium-based systems. For example, nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki–Miyaura couplings are popular strategies for synthesizing functionalized thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the hydroxypropanoic acid moiety can yield alcohol derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiophene derivatives with various substituents.
Aplicaciones Científicas De Investigación
3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxypropanoic acid moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: A simple thiophene derivative with a carboxylic acid group.
5-Chlorothiophene-2-carboxylic acid: Similar to 3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid but lacks the hydroxypropanoic acid moiety.
Thiophene-2-acetic acid: Contains an acetic acid group instead of a hydroxypropanoic acid moiety.
Uniqueness
This compound is unique due to the presence of both a chlorine-substituted thiophene ring and a hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H7ClO3S |
|---|---|
Peso molecular |
206.65 g/mol |
Nombre IUPAC |
3-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H7ClO3S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5,9H,3H2,(H,10,11) |
Clave InChI |
JWTCQFQRKNDMFN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Cl)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



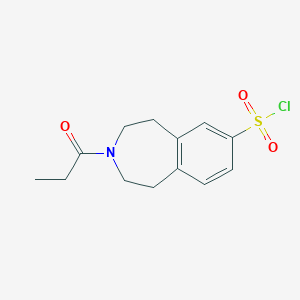
![tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B13193430.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)



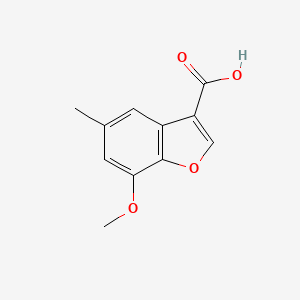
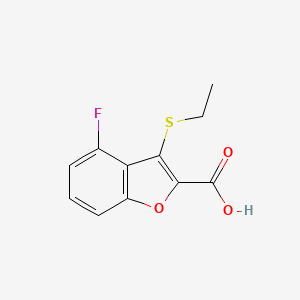

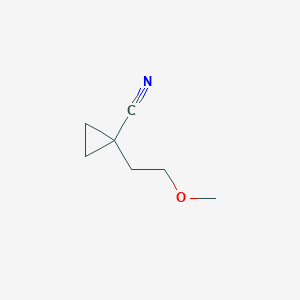


![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
